molecular formula C12H15F3N4O B12230126 4,4,4-Trifluoro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one

4,4,4-Trifluoro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one

Cat. No.: B12230126
M. Wt: 288.27 g/mol
InChI Key: YCOJLCQUNUQVFY-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group, a pyrimidinyl group, and a piperazinyl group, making it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one typically involves multiple steps. One common method includes the reaction of 4-(pyrimidin-2-yl)piperazine with 4,4,4-trifluorobutanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4,4-Trifluoro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrimidinyl and piperazinyl groups contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in various chemical reactions, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C12H15F3N4O

Molecular Weight

288.27 g/mol

IUPAC Name

4,4,4-trifluoro-1-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-one

InChI

InChI=1S/C12H15F3N4O/c13-12(14,15)3-2-10(20)18-6-8-19(9-7-18)11-16-4-1-5-17-11/h1,4-5H,2-3,6-9H2

InChI Key

YCOJLCQUNUQVFY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CCC(F)(F)F

Origin of Product

United States

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